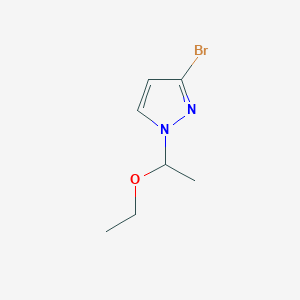

3-Bromo-1-(1-ethoxyethyl)-1H-pyrazole

Description

Significance of Halogenated Pyrazole (B372694) Derivatives in Organic Synthesis

Halogenated pyrazole derivatives are a class of compounds that have garnered substantial attention in the field of organic synthesis due to their remarkable versatility. The presence of a halogen atom on the pyrazole ring imparts a dual functionality to the molecule. Firstly, it modulates the electronic properties of the pyrazole core, influencing its reactivity and biological activity. Secondly, and more critically for synthetic applications, the halogen atom serves as a versatile synthetic handle for a wide range of chemical transformations.

This "handle" allows for the strategic introduction of various functional groups and the construction of more complex molecular architectures through a variety of reactions, most notably transition-metal-catalyzed cross-coupling reactions. Techniques such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings have been extensively employed to forge new carbon-carbon and carbon-heteroatom bonds at the halogenated position of the pyrazole ring. This capability has made halogenated pyrazoles indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The ability to selectively functionalize the pyrazole core at a specific position is a powerful tool for creating libraries of compounds for drug discovery and for the precise engineering of molecular properties in materials science.

Rationale for Research on 3-Bromo-1-(1-ethoxyethyl)-1H-pyrazole as a Synthetic Synthon

The specific compound, this compound, is a prime example of a strategically designed synthetic intermediate. Its value lies in the clever combination of a reactive bromine atom at the 3-position and a protective ethoxyethyl group on the pyrazole nitrogen. The rationale for its use as a synthetic synthon is multifaceted:

Protection of the Pyrazole Nitrogen: The pyrazole ring contains two nitrogen atoms, and the N-H proton is acidic. In many reactions, this acidic proton can interfere with desired chemical transformations. The 1-(1-ethoxyethyl) group acts as a protecting group, masking the N-H functionality and preventing unwanted side reactions. This protection is crucial for achieving high yields and clean reaction profiles in subsequent synthetic steps.

Directing Group and Regiocontrol: The ethoxyethyl protecting group also plays a role in directing subsequent reactions. By blocking one of the nitrogen atoms, it helps to control the regioselectivity of further substitutions on the pyrazole ring.

Facilitating Further Functionalization: With the nitrogen protected, the bromine atom at the 3-position becomes the primary site for synthetic elaboration. This allows for the selective introduction of a wide range of substituents through the aforementioned cross-coupling reactions or other nucleophilic substitution reactions. For instance, it is a precursor in the synthesis of more complex di-halogenated pyrazoles, such as 3-bromo-1-(1-ethoxyethyl)-4-iodopyrazole, which in turn can undergo sequential and site-selective cross-coupling reactions. vulcanchem.com

Mild Deprotection: The ethoxyethyl group is an acetal-type protecting group, which can be readily removed under mild acidic conditions to regenerate the free N-H pyrazole. This lability is a key advantage, as it allows for the unmasking of the pyrazole nitrogen at a later stage of the synthesis without disturbing other sensitive functional groups in the molecule.

The synthesis of this compound is typically achieved through the reaction of 3-bromo-1H-pyrazole with ethyl vinyl ether. This reaction provides the protected pyrazole in good yield, ready for use in multi-step synthetic sequences.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 880767-18-0 |

| Molecular Formula | C7H11BrN2O |

| Molecular Weight | 219.08 g/mol |

| Appearance | White oil |

| Boiling Point | 68 °C at 3.6 mbar |

Historical Context of Pyrazole N-Alkylation and Protecting Group Strategies

To address this challenge, chemists have developed a variety of strategies over the years. Early approaches often relied on the inherent electronic and steric differences between the two nitrogen atoms to favor the formation of one isomer over the other, but these methods often lacked general applicability.

The advent of protecting group chemistry provided a more robust solution to the problem of regioselectivity. By temporarily blocking one of the nitrogen atoms, chemists could direct subsequent reactions to the other nitrogen or to specific positions on the pyrazole ring. A wide range of N-protecting groups have been explored for pyrazoles, each with its own advantages in terms of ease of introduction, stability to various reaction conditions, and ease of removal.

Some commonly employed protecting groups for pyrazoles include:

Simple Alkyl Groups (e.g., methyl, benzyl): While effective at blocking a nitrogen, their removal can require harsh conditions.

Trityl (Tr) and Dimethoxytrityl (DMT): These bulky groups offer good steric hindrance but are typically removed under acidic conditions.

Sulfonyl Groups (e.g., tosyl): These are robust protecting groups but their removal can be challenging.

Acetal-type Protecting Groups (e.g., tetrahydropyranyl (THP), (2-trimethylsilyl)ethoxymethyl (SEM), and 1-ethoxyethyl): These have become particularly popular due to their introduction under mild conditions and, crucially, their facile removal under controlled acidic conditions.

The use of the 1-(1-ethoxyethyl) group in this compound is a direct outcome of this historical development. It represents a sophisticated approach to pyrazole synthesis, allowing for precise control over the molecular architecture and enabling the efficient construction of complex, highly functionalized pyrazole-containing molecules.

Interactive Data Table: Research Findings on Pyrazole N-Alkylation and Protection

| Research Focus | Key Finding |

| Regioselective N-Alkylation | Direct alkylation of unsymmetrical pyrazoles often yields a mixture of regioisomers due to tautomerism. |

| Protecting Group Strategy | The use of N-protecting groups is a key strategy to achieve regiocontrol in pyrazole synthesis. |

| Ethoxyethyl Protecting Group | The 1-(1-ethoxyethyl) group is an acid-labile protecting group that allows for mild deprotection. |

| Synthesis of the Target Compound | This compound is synthesized from 3-bromo-1H-pyrazole and ethyl vinyl ether. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-(1-ethoxyethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2O/c1-3-11-6(2)10-5-4-7(8)9-10/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHHZDAOBJWTSPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)N1C=CC(=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Bromo 1 1 Ethoxyethyl 1h Pyrazole

Regioselective N-Alkylation of 3-Bromopyrazole with Ethyl Vinyl Ether

The introduction of the 1-ethoxyethyl (EtOEt) group onto the nitrogen atom of 3-bromopyrazole is a critical step, providing a stable yet readily cleavable protecting group. This transformation is typically achieved through the reaction with ethyl vinyl ether.

Catalytic Systems for Ethoxyethyl (EtOEt) Protection

The N-alkylation of pyrazoles with ethyl vinyl ether is predominantly an acid-catalyzed process. The selection of an appropriate catalyst is crucial for achieving high yields and preventing unwanted side reactions.

Key Catalytic Systems:

| Catalyst | Description |

| Trifluoroacetic acid (TFA) | A strong acid catalyst frequently employed for the ethoxyethylation of N-H containing heterocycles, including pyrazoles. vulcanchem.com |

| Concentrated HCl | Traces of concentrated hydrochloric acid can also effectively catalyze the addition of ethyl vinyl ether to the pyrazole (B372694) nitrogen. |

| Other Brønsted acids | Various other strong protic acids can be utilized, with the choice often depending on the specific substrate and desired reaction kinetics. |

The reaction involves the protonation of ethyl vinyl ether by the acid catalyst, generating a reactive oxocarbenium ion. This electrophile is then attacked by the nucleophilic nitrogen of the 3-bromopyrazole to form the desired N-alkoxyethyl product.

Optimization of Reaction Conditions for High Yield and Selectivity

Achieving optimal yields and regioselectivity in the N-alkylation of 3-bromopyrazole requires careful control over several reaction parameters. The reaction of 4-bromo-3-iodo-1H-pyrazole with ethyl vinyl ether to yield the protected derivative has been reported with a 77% isolated yield. vulcanchem.com

Table of Optimized Reaction Conditions:

| Parameter | Optimized Condition | Rationale |

| Temperature | 28–33°C | Provides a balance between reaction rate and prevention of side reactions or protecting group migration. vulcanchem.com |

| Solvent | Dichloromethane (CH₂Cl₂) | An inert solvent that effectively dissolves the reactants and facilitates the reaction. vulcanchem.com |

| Reaction Time | Monitored (e.g., up to 78 hours) | Prolonged reaction times may be necessary for complete conversion but can also lead to isomer migration. vulcanchem.com |

| Catalyst Loading | Catalytic amount | A small amount of a strong acid like TFA is sufficient to promote the reaction efficiently. vulcanchem.com |

Careful monitoring of the reaction progress is essential to maximize the yield of the desired product while minimizing the formation of regioisomers, which can arise from the migration of the ethoxyethyl group under acidic conditions. vulcanchem.com

Mechanistic Studies of N-Alkylation and EtOEt Protecting Group Installation

The mechanism of the acid-catalyzed N-alkylation of 3-bromopyrazole with ethyl vinyl ether proceeds through a well-established pathway.

Proposed Reaction Mechanism:

Protonation of Ethyl Vinyl Ether: The acid catalyst protonates the oxygen atom of ethyl vinyl ether, leading to the formation of a resonance-stabilized oxocarbenium ion.

Nucleophilic Attack: The pyrazole nitrogen atom, acting as a nucleophile, attacks the electrophilic carbon of the oxocarbenium ion. In unsymmetrically substituted pyrazoles, the attack can occur at either nitrogen, leading to a mixture of regioisomers. For 3-bromopyrazole, the electronic and steric environment influences which nitrogen is more nucleophilic.

Deprotonation: A base (which can be the counter-ion of the acid catalyst or another molecule of the pyrazole) removes the proton from the pyrazole nitrogen, yielding the neutral N-(1-ethoxyethyl)pyrazole product and regenerating the acid catalyst.

A significant consideration in this synthesis is the potential for the migration of the ethoxyethyl group between the two nitrogen atoms of the pyrazole ring under acidic conditions. vulcanchem.com For instance, the protection of 3,4-diiodo-1H-pyrazole initially yields a mixture of isomers, but over time, the thermodynamically more stable isomer becomes the major product. vulcanchem.com This highlights the importance of kinetic versus thermodynamic control in achieving the desired regioisomer.

Alternative Synthetic Pathways to 3-Bromo-1-(1-ethoxyethyl)-1H-pyrazole and its Precursors

Beyond the direct N-alkylation of 3-bromopyrazole, alternative synthetic strategies can be employed to construct the target molecule or its key precursors. These methods often involve the functionalization of the pyrazole core or the formation of the heterocyclic ring itself.

Bromination Strategies for Pyrazole Core Functionalization

The introduction of a bromine atom at the 3-position of the pyrazole ring is a key step in the synthesis of the precursor, 3-bromopyrazole. However, the direct electrophilic bromination of pyrazole typically occurs at the more electron-rich 4-position. researchgate.netpharmdbm.com Therefore, strategic approaches are necessary to achieve bromination at the 3- (or 5-) position.

Strategies for 3-Bromination:

Bromination of 4-Substituted Pyrazoles: If the 4-position of the pyrazole ring is already occupied by another substituent, electrophilic bromination will then proceed at the 3- or 5-position. The directing effect of the existing substituent will influence the regioselectivity.

Halogenation of N-Substituted Pyrazole Anions: C-5 halogenation can be achieved by treating a suitably N-substituted pyrazole with a brominating agent. researchgate.net

Dehydroxyhalogenation of Pyrazolones: 3(5)-Hydroxypyrazoles can be converted to their corresponding 3(5)-bromopyrazoles using reagents like phosphorus oxybromide. researchgate.net

Sandmeyer Reaction: A 1-substituted 3-aminopyrazole can be converted to the 3-bromopyrazole via a diazonium salt intermediate in a Sandmeyer-type reaction. researchgate.net

Oxidation of Pyrazolines: Pyrazoline intermediates can be oxidized using bromine to afford the corresponding pyrazole. This method can be part of a one-pot synthesis from ketones, aldehydes, and hydrazine. organic-chemistry.org A patent describes the bromination of a 2-pyrazoline to form a 3-bromopyrazole derivative. google.com

Table of Bromination Methods:

| Method | Reagents | Key Feature |

| Electrophilic Bromination of 4-Substituted Pyrazole | Br₂, suitable solvent | Directs bromination to the 3/5-position. |

| Dehydroxyhalogenation | POBr₃ | Converts a hydroxyl group to a bromine atom. researchgate.net |

| Oxidation of Pyrazoline | Br₂ | Aromatizes the pyrazoline ring to a pyrazole. organic-chemistry.org |

Cyclization Reactions in the Formation of Substituted Pyrazoles

The construction of the pyrazole ring itself is a fundamental approach to obtaining substituted pyrazoles, including 3-bromo derivatives. Various cyclization strategies have been developed to this end.

Key Cyclization Reactions:

Condensation of 1,3-Dicarbonyl Compounds with Hydrazine: This is a classic and widely used method for pyrazole synthesis. The reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives yields a substituted pyrazole. pharmdbm.com To obtain a 3-bromopyrazole, a suitably halogenated dicarbonyl precursor would be required.

1,3-Dipolar Cycloaddition: The reaction of a diazo compound with an alkyne is a powerful tool for constructing the pyrazole ring. A notable example is the 1,3-dipolar cycloaddition of in situ generated diazo compounds with alkynyl bromides to yield 3,5-diaryl-4-bromo-1H-pyrazoles. organic-chemistry.org

Palladium-Catalyzed Oxidative Cyclization: This modern synthetic method involves the palladium-catalyzed reaction of bromoalkynes with N-allylamines, leading to the formation of 3-bromo-substituted pyrroles. rsc.org While this specific example yields a pyrrole, the underlying principle of using a bromo-substituted building block in a metal-catalyzed cyclization could potentially be adapted for pyrazole synthesis.

Multicomponent Syntheses: Several multicomponent reactions have been developed for the efficient one-pot synthesis of pyrazoles. These often involve the in situ formation of a 1,3-dielectrophile followed by cyclization with a hydrazine.

Table of Cyclization Reactions:

| Reaction Type | Key Reactants | Product Type |

| Condensation | 1,3-Dicarbonyl compound, Hydrazine | Substituted Pyrazole |

| 1,3-Dipolar Cycloaddition | Diazo compound, Alkynyl bromide | Bromo-substituted Pyrazole organic-chemistry.org |

| Multicomponent Reaction | Aldehyde, Ketone, Hydrazine | Substituted Pyrazole |

Multi-Component Reactions for Diverse Pyrazole Scaffold Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules like pyrazoles. beilstein-journals.orgmdpi.com These reactions are characterized by operational simplicity, high atom economy, and the ability to rapidly generate libraries of structurally diverse compounds. mdpi.com The construction of the pyrazole ring via MCRs often involves the condensation of a hydrazine derivative with a 1,3-dielectrophile, which can be formed in situ from various starting materials. beilstein-journals.org

Several MCR strategies are employed for pyrazole synthesis:

Three-Component Reactions: A common approach involves the reaction of an aldehyde, a β-ketoester, and a hydrazine. beilstein-journals.org The reaction proceeds through the initial formation of a hydrazone, which then undergoes cyclization with the enol tautomer of the β-ketoester, followed by dehydration to yield the pyrazole core. nih.gov This method allows for significant variation in the substituents at positions 1, 3, and 4 of the pyrazole ring.

Four-Component Reactions: By introducing an additional component, such as malononitrile, access to even more complex and fused pyrazole systems like pyrano[2,3-c]pyrazoles can be achieved. nih.govrsc.org In a typical sequence, the β-ketoester first reacts with hydrazine to form a pyrazolone intermediate, while the aldehyde and malononitrile undergo a Knoevenagel condensation. A subsequent Michael addition and cyclization yield the final fused product. nih.gov

The versatility of MCRs allows for the incorporation of various functional groups and building blocks, making it a powerful tool for creating a wide array of pyrazole derivatives for screening and development. mdpi.comnih.gov

| Reaction Type | Components | Resulting Scaffold | Key Advantages |

|---|---|---|---|

| Three-Component | Aldehydes, β-Ketoesters, Hydrazines | Substituted Pyrazoles | High substituent tolerance, regioselectivity with certain catalysts. nih.gov |

| Three-Component | Malononitrile, Aldehydes, Hydrazines | Aminopyrazoles | Direct introduction of an amino group. beilstein-journals.org |

| Four-Component | Hydrazine, Ethyl Acetoacetate, Aldehyde, Malononitrile | Pyrano[2,3-c]pyrazoles | Rapid construction of complex, fused heterocyclic systems. rsc.org |

Scale-Up Considerations and Process Intensification in Synthesis

Moving from laboratory-scale synthesis to large-scale industrial production presents significant challenges, particularly for complex heterocyclic compounds like N-protected pyrazoles. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, is crucial. Flow chemistry has emerged as a key technology in this area. mdpi.comnih.gov

The large-scale synthesis of N-protected pyrazoles, such as this compound, is fraught with several difficulties. The use of protecting groups like the 1-ethoxyethyl moiety is essential to prevent unwanted side reactions during subsequent functionalization, such as halogenation or cross-coupling. vulcanchem.com However, this introduces specific challenges:

Protecting Group Stability: The ethoxyethyl group is acid-labile. vulcanchem.com During large-scale operations, localized changes in pH or temperature, especially during workup and purification (e.g., on silica gel), can lead to premature deprotection or migration of the protecting group, resulting in yield loss and purification difficulties. vulcanchem.com

Regioselectivity: The initial N-alkylation or N-protection of the pyrazole ring can lead to a mixture of regioisomers (e.g., substitution at N1 vs. N2). While specific conditions can favor one isomer, achieving high regioselectivity on a large scale can be difficult, often requiring careful control of reaction parameters and potentially leading to complex purification steps to separate the isomers. rsc.org

Exothermic Reactions: Many reactions involved in pyrazole synthesis, including cyclizations and halogenations, can be highly exothermic. Managing heat dissipation in large batch reactors is critical to prevent runaway reactions, side-product formation, and ensure process safety.

Handling of Hazardous Reagents: The synthesis often involves hazardous materials such as bromine or unstable intermediates. guidechem.comnih.gov Handling these reagents on a large scale increases safety risks and requires specialized equipment and protocols.

Flow chemistry, where reactions are performed in a continuously flowing stream through a network of tubes or microreactors, offers compelling solutions to many of the challenges faced in large-scale batch synthesis. mdpi.comnih.gov This technology provides superior control over reaction parameters, leading to enhanced efficiency, safety, and scalability. nih.gov

Key advantages of flow chemistry for pyrazole synthesis include:

Superior Thermal Control: The high surface-area-to-volume ratio of flow reactors allows for extremely efficient heat exchange. This enables precise temperature control, minimizing side reactions and allowing for the safe execution of highly exothermic processes. mit.edu

Enhanced Safety: The small internal volume of flow reactors means that only a minimal amount of hazardous material is reacting at any given time. This significantly reduces the risks associated with handling explosive intermediates (like diazo compounds) or toxic reagents. nih.govmit.edu

Improved Yield and Selectivity: Precise control over residence time, temperature, and stoichiometry in a flow system often leads to higher yields and better selectivity compared to batch processes. galchimia.com For instance, a continuous-flow synthesis of 3,5-disubstituted pyrazoles has been demonstrated, avoiding the isolation of intermediates. rsc.org

| Parameter | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Heat Transfer | Poor; difficult to control in large volumes. | Excellent; enables precise temperature control. mit.edu |

| Safety | Higher risk with hazardous reagents and exotherms. nih.gov | Inherently safer due to small reaction volumes. mit.edu |

| Scalability | Complex; often requires re-optimization. | Simpler; achieved by running the system for longer ("scaling out"). nih.gov |

| Process Control | Limited; concentration and temperature gradients. | Precise control over residence time, temperature, and mixing. mdpi.com |

| Reaction Time | Often longer, including heating/cooling cycles. | Significantly shorter, with rapid optimization possible. mit.edugalchimia.com |

Chemical Reactivity and Transformations of 3 Bromo 1 1 Ethoxyethyl 1h Pyrazole

Halogen-Directed Functionalization Reactions at the Pyrazole (B372694) Ring

The bromine atom at the C3 position of the pyrazole ring significantly influences its reactivity. This halogen atom serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups onto the heterocyclic core. The electron-withdrawing nature of the bromine atom and the pyrazole ring itself makes the C3 carbon electrophilic and susceptible to oxidative addition by a low-valent palladium catalyst, which is the key initiating step in most cross-coupling cycles.

The C3-bromo group is an excellent leaving group in palladium-catalyzed nucleophilic substitution reactions. These transformations have become powerful and indispensable tools for constructing complex molecular architectures from simple precursors. The most prominent of these are cross-coupling methodologies that allow for the formation of C-C and C-N bonds under relatively mild conditions with high functional group tolerance.

The formation of carbon-carbon bonds is fundamental to modern organic synthesis. For 3-Bromo-1-(1-ethoxyethyl)-1H-pyrazole, palladium-catalyzed cross-coupling reactions such as the Sonogashira, Suzuki-Miyaura, and Negishi couplings provide reliable routes to introduce alkynyl, aryl, and alkyl substituents at the C3 position.

####### 3.1.1.1.1. Palladium-Catalyzed Sonogashira Coupling Reactions

The Sonogashira coupling is a widely used reaction for forming a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.org It is typically performed with a palladium catalyst, a copper(I) cocatalyst, and an amine base. organic-chemistry.org While highly effective, the success of the Sonogashira reaction is dependent on the nature of the halide, with reactivity generally following the trend I > Br > OTf >> Cl. wikipedia.org

Research into the reactivity of N-protected 3-halopyrazoles has shown that the C3-bromo derivatives can be significantly less reactive than their iodo counterparts. In studies involving analogous N-protected systems, 3-bromopyrazoles failed to react with terminal alkynes like phenylacetylene under various standard Sonogashira conditions, whereas the corresponding 3-iodopyrazoles provided the coupled products in high yields. This highlights a critical reactivity difference, suggesting that more forcing conditions or highly active catalyst systems may be necessary to effect the Sonogashira coupling of this compound.

| Substrate | Coupling Partner | Catalyst System | Result |

|---|---|---|---|

| N-Protected 3-Iodopyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | High Yield of Coupled Product |

| N-Protected 3-Bromopyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | No Reaction |

####### 3.1.1.1.2. Suzuki-Miyaura Cross-Coupling of Pyrazole Boronates

The Suzuki-Miyaura cross-coupling is one of the most powerful and versatile methods for creating C(sp²)–C(sp²) bonds, owing to the stability, low toxicity, and commercial availability of the organoboron reagents. nih.gov This reaction has been successfully applied to a variety of 3-bromopyrazole systems to introduce aryl and heteroaryl substituents. The use of an N-protecting group, such as the 1-(1-ethoxyethyl) moiety, is often advantageous as it prevents complications that can arise with unprotected N-H azoles, which can inhibit the palladium catalyst. nih.gov

Successful Suzuki-Miyaura couplings of 3-bromopyrazoles have been achieved using various palladium catalysts and conditions. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, are particularly effective. For instance, catalyst systems involving XPhos or tetrakis(triphenylphosphine)palladium(0) have proven effective. nih.govresearchgate.net The choice of base and solvent system is also crucial, with combinations like cesium carbonate in dioxane/ethanol/water or potassium phosphate in dioxane/water being commonly employed. nih.govresearchgate.net These conditions facilitate the key transmetalation step in the catalytic cycle.

| Catalyst / Precatalyst | Ligand | Base | Solvent System | Temperature |

|---|---|---|---|---|

| Pd(PPh₃)₄ | - | Cs₂CO₃ | 1,4-Dioxane / EtOH / H₂O | 140 °C (Microwave) researchgate.net |

| XPhosPdG2 | XPhos | K₃PO₄ | 1,4-Dioxane / H₂O | 80-110 °C nih.gov |

| Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane / H₂O | 100 °C researchgate.net |

####### 3.1.1.1.3. Negishi Coupling and Other Organometallic Transformations

The Negishi coupling is a palladium- or nickel-catalyzed reaction that couples organic halides with organozinc compounds. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org The use of organozinc reagents, which are typically prepared from the corresponding organolithium or Grignard reagents, makes this a highly versatile method.

For halogenated pyrazoles, the Negishi coupling has proven to be a robust and effective method, sometimes succeeding where other coupling reactions are problematic. nih.gov The reaction is particularly valuable for introducing alkyl, aryl, and vinyl groups. Typical catalysts for the Negishi coupling of aryl bromides include palladium complexes with phosphine ligands, such as tetrakis(triphenylphosphine)palladium(0) or catalysts generated in situ from a palladium source like Pd₂(dba)₃ and a suitable ligand. nih.gov The higher reactivity of organozinc reagents compared to other organometallics can often allow for milder reaction conditions.

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction allows for the synthesis of aryl amines from aryl halides and primary or secondary amines with broad substrate scope. wikipedia.org Five-membered heterocyclic halides like 3-bromopyrazole can be challenging substrates, as they have the potential to inhibit the palladium catalyst. nih.gov However, the development of sophisticated catalyst systems based on bulky, electron-rich biarylphosphine ligands has enabled the efficient amination of these heterocycles. nih.govacs.org

Studies on unprotected 3-bromo-1H-pyrazoles have demonstrated successful coupling with a wide range of aliphatic, aromatic, and heteroaromatic amines. nih.gov These reactions are effectively facilitated by palladium precatalysts paired with ligands such as tBuBrettPhos, using a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LHMDS). nih.govacs.org The 1-(1-ethoxyethyl) protecting group on the target compound is expected to be fully compatible with these conditions, allowing for similarly efficient transformations. The data from these studies provide a strong predictive model for the reactivity of this compound in Buchwald-Hartwig reactions.

| Amine Coupling Partner | Product | Catalyst System | Conditions | Yield (%) |

|---|---|---|---|---|

| Aniline | 3-(Phenylamino)-1H-pyrazole | P4 (1 mol%) / L4 (1 mol%) | LHMDS, THF, 50 °C | 85 |

| Morpholine | 3-(Morpholino)-1H-pyrazole | P4 (2 mol%) / L4 (2 mol%) | LHMDS, THF, 80 °C | 84 |

| N-Methylaniline | 3-(Methyl(phenyl)amino)-1H-pyrazole | P4 (2 mol%) / L4 (2 mol%) | LHMDS, THF, 80 °C | 85 |

| Cyclohexylamine | 3-(Cyclohexylamino)-1H-pyrazole | P4 (2 mol%) / L4 (2 mol%) | LHMDS, THF, 80 °C | 72 |

| 4-Methoxyaniline | 3-((4-Methoxyphenyl)amino)-1H-pyrazole | P4 (1 mol%) / L4 (1 mol%) | LHMDS, THF, 50 °C | 86 |

| 2-Aminopyridine | 3-(Pyridin-2-ylamino)-1H-pyrazole | P4 (2 mol%) / L4 (2 mol%) | LHMDS, THF, 80 °C | 85 |

| 3-Aminopyridine | 3-(Pyridin-3-ylamino)-1H-pyrazole | P4 (2 mol%) / L4 (2 mol%) | LHMDS, THF, 80 °C | 81 |

*P4 = tBuBrettPhos Pd G3 precatalyst; L4 = tBuBrettPhos ligand. Reactions were performed on unprotected 3-bromo-1H-pyrazole and serve as a model for the N-protected substrate.

Nucleophilic Substitution Reactions of the C3-Bromo Moiety

Thiolation and O-Alkylation Reactions

The carbon-bromine bond at the C3 position of this compound is a key site for nucleophilic substitution, enabling the introduction of sulfur (thiolation) and oxygen (O-alkylation) functionalities. While direct studies on this specific molecule are not extensively detailed in the literature, the reactivity can be inferred from established transformations of brominated heteroaromatic compounds.

Thiolation: The introduction of a thiol group or its derivatives typically proceeds via transition-metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed reactions, such as the Buchwald-Hartwig amination protocol, can be adapted for C-S bond formation using various thiolating agents. Pyrazoles containing sulfur atoms are of significant interest due to their biological activities nih.gov. The reaction of vinylpyrazoles with alkanethiols is known to occur, suggesting the pyrazole nucleus is compatible with sulfur-containing reagents nih.gov.

O-Alkylation: Similarly, O-alkylation to form pyrazole ethers at the C3 position can be achieved through palladium- or copper-catalyzed cross-coupling reactions (e.g., Ullmann condensation) with various alcohols or alkoxides. These transformations are fundamental in medicinal chemistry for modifying the electronic and steric properties of the pyrazole core.

The N1-(1-ethoxyethyl) protecting group is stable under the typically basic or neutral conditions required for these cross-coupling reactions, making it a suitable choice for syntheses requiring subsequent C3-functionalization.

Regioselective Reactions at C4 and C5 Positions

The N1-(1-ethoxyethyl) group and the C3-bromo substituent play crucial roles in directing reactions to the C4 and C5 positions of the pyrazole ring, allowing for highly regioselective transformations.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The process involves a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. wikipedia.orgbaranlab.org The N1-(1-ethoxyethyl) group on the pyrazole ring can function as an effective DMG. The heteroatoms (nitrogen and oxygen) within this group act as Lewis bases, coordinating with the Lewis acidic lithium of an alkyllithium base (e.g., n-butyllithium). wikipedia.org This coordination, known as a complex-induced proximity effect, lowers the activation energy for deprotonation at the adjacent C5 position, leading to the formation of a 5-lithiated pyrazole intermediate.

This highly reactive organolithium species can then be quenched with a wide variety of electrophiles to introduce diverse substituents exclusively at the C5 position. This strategy offers a significant advantage over traditional electrophilic substitution, which may yield mixtures of isomers. wikipedia.org

Table 1: Representative Directed Ortho-Metalation and Electrophilic Quench

| Directing Group | Base | Position of Lithiation | Electrophile (E+) | Product |

|---|---|---|---|---|

| N1-(1-ethoxyethyl) | n-BuLi / s-BuLi | C5 | R-X (alkyl halide) | 5-Alkyl-3-bromo-1-(1-ethoxyethyl)-1H-pyrazole |

| N1-(1-ethoxyethyl) | n-BuLi / s-BuLi | C5 | CO2 | This compound-5-carboxylic acid |

| N1-(1-ethoxyethyl) | n-BuLi / s-BuLi | C5 | I2 | 3-Bromo-5-iodo-1-(1-ethoxyethyl)-1H-pyrazole |

| N1-(1-ethoxyethyl) | n-BuLi / s-BuLi | C5 | RCHO (aldehyde) | (3-Bromo-1-(1-ethoxyethyl)-1H-pyrazol-5-yl)(R)methanol |

In the absence of a strong directing group, the C4 position of the pyrazole ring is generally the most nucleophilic and thus the most susceptible to electrophilic attack. nih.gov The C3-bromo substituent on this compound is a deactivating group but directs incoming electrophiles to the ortho (C4) and para (C5) positions. Given the inherent reactivity of the C4 position, electrophilic aromatic substitution reactions such as halogenation or nitration are expected to occur with high regioselectivity at this site.

For example, bromination of N-substituted pyrazoles typically yields the 4-bromo derivative. researchgate.net This regioselectivity is a critical aspect in the synthesis of polysubstituted pyrazoles, as it allows for the stepwise and controlled introduction of functional groups around the ring.

Reactivity Pertaining to the N1-(1-Ethoxyethyl) Protecting Group

The N1-(1-ethoxyethyl) group is a hemiaminal ether (an acetal-like protecting group) chosen for its ease of introduction and removal under specific conditions.

Acid-Catalyzed Deprotection and Regeneration of 3-Bromopyrazole

The 1-ethoxyethyl (EtOEt) protecting group is labile under acidic conditions. Treatment with mild acid catalyzes the hydrolysis of the acetal linkage, releasing acetaldehyde and regenerating the N-unsubstituted 3-Bromopyrazole. This deprotection is often clean and proceeds in high yield, making the EtOEt group valuable in multi-step syntheses. The lability is such that it can sometimes be cleaved under mildly acidic conditions encountered during silica gel chromatography. vulcanchem.com

Table 2: Conditions for Acid-Catalyzed Deprotection

| Substrate | Acid Catalyst | Solvent | Temperature | Product |

|---|---|---|---|---|

| This compound | HCl (aq) | Dioxane / THF | Room Temp | 3-Bromo-1H-pyrazole |

| This compound | Trifluoroacetic Acid (TFA) | Dichloromethane | 0 °C to Room Temp | 3-Bromo-1H-pyrazole |

Migration of the 1-Ethoxyethyl Protecting Group: Mechanistic Insights and Control Strategies

A significant challenge in the chemistry of N-alkoxyalkyl protected pyrazoles is the potential for the protecting group to migrate between the N1 and N2 positions. vulcanchem.com This isomerization is typically catalyzed by acid. The mechanism involves protonation of one of the pyrazole nitrogens, followed by cleavage of the C-N bond to form a carbocation intermediate and the N-unsubstituted pyrazole. Recombination can then occur at either nitrogen atom, leading to a mixture of regioisomers.

In the synthesis of substituted pyrazoles, this migration can lead to product mixtures that are difficult to separate. For instance, the protection of 3,4-diiodo-1H-pyrazole with ethyl vinyl ether initially yields a 1:1 mixture of isomers. vulcanchem.com Over time, this mixture equilibrates to favor the thermodynamically more stable isomer. vulcanchem.com

Control Strategies:

Minimizing Acidity: Reactions should be performed under neutral or basic conditions whenever possible.

Buffered Conditions: Using buffered systems can prevent significant drops in pH.

Basic Workup: Quenching reactions and performing extractions with a mild base (e.g., sodium bicarbonate solution) can neutralize any acid present.

Purification with Base: During chromatographic purification, the addition of a small amount of a tertiary amine like triethylamine to the eluent can suppress acid-catalyzed migration on the silica gel or alumina stationary phase. vulcanchem.com

By understanding and controlling these reactivity patterns, this compound serves as a robust and adaptable building block for the synthesis of complex, polysubstituted pyrazole derivatives.

Role of the 1-Ethoxyethyl Group in Directing Reactivity

The 1-ethoxyethyl group at the N-1 position of the pyrazole ring primarily serves as a protecting group for the pyrazole NH moiety. This protection is crucial for preventing unwanted side reactions during various synthetic transformations. The introduction of this group is typically achieved through the reaction of the corresponding N-unsubstituted pyrazole with ethyl vinyl ether under acidic catalysis.

While its primary function is protection, the 1-ethoxyethyl group can also influence the regioselectivity of subsequent reactions. This directing role is often subtle and can be affected by reaction conditions. Under acidic conditions, a notable challenge is the potential for the migration of the 1-ethoxyethyl group between the two nitrogen atoms of the pyrazole ring. For instance, the protection of 3,4-diiodo-1H-pyrazole with ethyl vinyl ether can initially lead to a mixture of isomers. However, prolonged reaction times tend to favor the thermodynamically more stable isomer, highlighting the importance of reaction control to achieve the desired regiochemical outcome.

The lability of the 1-ethoxyethyl group under mildly acidic conditions, such as during silica gel chromatography, can be exploited in synthetic strategies. This pH-dependent instability allows for its removal to regenerate the NH-pyrazole, or in some cases, can be utilized in "switchable" protection strategies for the sequential functionalization of the pyrazole core.

In the context of electrophilic substitution on the pyrazole ring, the position of attack is influenced by the electronic nature of the substituents already present. For N-substituted pyrazoles, electrophilic attack generally occurs at the C-4 position, as the N-1 substituent can sterically hinder attack at the C-5 position, and the N-2 atom deactivates the C-3 position. While the 1-ethoxyethyl group is not strongly electron-donating or withdrawing, its steric bulk can further favor substitution at the less hindered C-4 position.

Oxidation and Reduction Reactions on the Pyrazole Framework

The pyrazole ring is generally resistant to oxidation under mild conditions. However, the framework can be modified through specific oxidative reactions, often involving the conversion of a dihydropyrazole precursor to the aromatic pyrazole. One such method involves the use of 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant for the oxidative dehydrogenation of dihydropyrazoles to their corresponding pyrazoles. Another example from patent literature describes the oxidation of an ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate to its pyrazole analogue using potassium persulfate in the presence of sulfuric acid. This indicates that the pyrazole core within a related structural framework can be formed through oxidation.

Regarding the reduction of the pyrazole framework in this compound, the primary focus would be on the transformation of the bromo substituent. Halogenated pyrazoles are valuable intermediates in cross-coupling reactions, but their reduction can also be a key synthetic step. Catalytic hydrogenation is a common method for the dehalogenation of aryl halides. For bromopyrazoles, this can be achieved using catalysts such as palladium on carbon (Pd/C) with a hydrogen source.

Alternatively, metal hydride reducing agents can be employed. While strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce a wide range of functional groups, milder reagents like sodium borohydride (NaBH4) are often used for more selective transformations. The choice of reducing agent and reaction conditions would be critical to selectively reduce the C-Br bond without affecting the 1-ethoxyethyl group or the pyrazole ring itself. The presence of the 1-ethoxyethyl protecting group is generally stable to these reducing conditions, allowing for the selective dehalogenation of the pyrazole ring.

Interactive Data Table: Reactivity of this compound and Related Compounds

| Reaction Type | Reagents and Conditions | Product/Outcome |

| Protection | Ethyl vinyl ether, TFA, CH2Cl2 | 1-(1-ethoxyethyl) protected pyrazole |

| Isomerization | Prolonged reaction time in acidic media | Formation of thermodynamically stable isomer |

| Deprotection | Mildly acidic conditions (e.g., silica gel) | N-unsubstituted pyrazole |

| Oxidation | DDQ | Pyrazole from dihydropyrazole |

| Oxidation | Potassium persulfate, H2SO4 | Pyrazole from dihydropyrazole |

| Reduction (Debromination) | Pd/C, H2 | Dehalogenated pyrazole |

| Reduction (Debromination) | Metal Hydrides (e.g., NaBH4) | Dehalogenated pyrazole |

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering unparalleled detail about the chemical environment of individual atoms.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of 3-Bromo-1-(1-ethoxyethyl)-1H-pyrazole, especially for resolving overlapping signals and confirming the molecule's intricate connectivity.

Correlation Spectroscopy (COSY): This technique identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would be expected to show correlations between the methine proton of the ethoxyethyl group and the protons of its adjacent methyl and ethoxy methylene groups. It would also show a correlation between the two protons on the pyrazole (B372694) ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy maps protons directly to the carbon atoms they are attached to. This is essential for assigning the carbon signals based on their corresponding, more easily assigned, proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is vital for piecing together the molecular skeleton. For instance, HMBC would show correlations between the protons of the ethoxyethyl group and the N1 and C5 atoms of the pyrazole ring, confirming the point of attachment.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the molecule's preferred conformation and stereochemistry.

| Technique | Expected Key Correlations |

|---|---|

| COSY | H4 ↔ H5 on pyrazole ring; CH(ethoxyethyl) ↔ CH3(ethoxyethyl); CH(ethoxyethyl) ↔ CH2(ethoxy) |

| HSQC | Direct one-bond correlations for all C-H pairs (e.g., C4-H4, C5-H5, etc.) |

| HMBC | CH(ethoxyethyl) ↔ C5(pyrazole); CH(ethoxyethyl) ↔ N1(pyrazole); H4(pyrazole) ↔ C3(pyrazole); H4(pyrazole) ↔ C5(pyrazole) |

| NOESY | Proximity-based correlations, for example between the ethoxyethyl side chain protons and the pyrazole ring protons, indicating spatial arrangement. |

The ethoxyethyl group attached to the pyrazole nitrogen contains a chiral center at the methine carbon. To determine the enantiomeric purity or absolute configuration of a sample, chiral NMR auxiliary techniques can be employed. This involves using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). unipi.it

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a synthesis. wikipedia.org For analysis, a chiral solvating agent can be added to the NMR sample. The CSA forms diastereomeric complexes with the enantiomers of this compound, which results in separate, distinguishable signals for each enantiomer in the NMR spectrum. unipi.it Alternatively, a chiral derivatizing agent can be reacted with the compound to form diastereomers, which inherently have different NMR spectra. Common chiral auxiliaries include derivatives of amino acids, camphor, or pseudoephedrine. wikipedia.orgsigmaaldrich.com The integration of the separated signals allows for the determination of the enantiomeric excess (ee).

Mass Spectrometry (MS) for Molecular and Fragmentation Pathway Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₇H₁₁BrN₂O), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. The presence of bromine would be readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M+ and M+2) of nearly equal intensity.

| Isotope | Calculated Exact Mass (m/z) |

|---|---|

| [C₇H₁₁⁷⁹BrN₂O]+ | 218.0082 |

| [C₇H₁₁⁸¹BrN₂O]+ | 220.0061 |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the parent ion) is selected and then fragmented to produce daughter ions. The fragmentation pattern provides valuable information about the molecule's structure. libretexts.org

For this compound, a likely fragmentation pathway would involve the cleavage of the ethoxyethyl side chain. Alpha cleavage, the breaking of the bond adjacent to the heteroatom (nitrogen), is a common fragmentation mechanism. youtube.comlibretexts.org This could result in the loss of an ethoxy radical or an ethyl radical. Another probable fragmentation would be the loss of the entire ethoxyethyl group, leading to a bromopyrazole cation. The study of fragmentation patterns of substituted pyrazoles can aid in the structural characterization of new derivatives. researchgate.net

| Fragment Ion (m/z) | Proposed Structure/Loss |

|---|---|

| 145/147 | [C₃H₂BrN₂]+ (Loss of C₄H₉O) |

| 189/191 | [C₆H₈BrN₂]+ (Loss of C₂H₅) |

| 173/175 | [C₅H₆BrN₂O]+ (Loss of C₂H₅) |

Vibrational Spectroscopy (IR and Raman) for Conformational and Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational state.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The pyrazole ring itself has characteristic stretching and bending vibrations. In this compound, one would expect to see characteristic peaks for C-H stretching of the aromatic pyrazole ring and the aliphatic ethoxyethyl group, C=N and C=C stretching within the pyrazole ring, C-O stretching of the ether linkage, and C-Br stretching. mdpi.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While C=C and C=N bonds in the aromatic ring would be visible in both, symmetric vibrations and non-polar bonds often show stronger signals in Raman spectra.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| C-H stretch (aromatic) | 3050-3150 | IR, Raman |

| C-H stretch (aliphatic) | 2850-3000 | IR, Raman |

| C=N / C=C stretch (pyrazole ring) | 1400-1600 | IR, Raman |

| C-O stretch (ether) | 1050-1150 | IR |

| C-Br stretch | 500-650 | IR, Raman |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

As of the latest available data, specific X-ray crystallographic studies on this compound have not been reported. Therefore, experimental data regarding its crystal system, space group, unit cell dimensions, and atomic coordinates are not available. The determination of the absolute configuration of the chiral center at the 1-ethoxyethyl substituent and the precise arrangement of molecules in the solid state would necessitate a single-crystal X-ray diffraction analysis.

Such a study would provide unequivocal proof of the compound's three-dimensional structure, including bond lengths, bond angles, and torsional angles. This information is critical for understanding intermolecular interactions, such as hydrogen bonding or halogen bonding, which influence the crystal packing and physical properties of the compound. Without experimental crystallographic data, any discussion of its solid-state structure remains speculative.

Theoretical and Computational Investigations of 3 Bromo 1 1 Ethoxyethyl 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular properties that are often difficult or impossible to obtain through experimental means alone. For 3-Bromo-1-(1-ethoxyethyl)-1H-pyrazole, these methods can map out its electronic landscape and predict its chemical reactivity.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is particularly useful for studying reaction mechanisms by determining the geometries of reactants, transition states, and products, along with their respective energies.

For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to investigate various potential reactions, such as nucleophilic aromatic substitution or cross-coupling reactions. By modeling the energy profile of a reaction pathway, the activation energies for different steps can be calculated, revealing the most likely mechanism. For instance, in a hypothetical reaction, DFT could predict the activation energy required for the displacement of the bromine atom, providing crucial information for synthetic chemists.

Interactive Table 1: Hypothetical DFT-Calculated Activation Energies for a Nucleophilic Substitution Reaction

| Reactant Complex | Transition State | Product Complex | Activation Energy (kcal/mol) |

| Pyrazole (B372694) + Nucleophile | [Pyrazole---Nucleophile]‡ | Substituted Pyrazole + Br- | 25.4 |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies and spatial distributions of these orbitals are key predictors of reaction pathways youtube.com.

An FMO analysis of this compound would reveal the most probable sites for electrophilic and nucleophilic attack. The HOMO, representing the region of highest electron density, indicates where the molecule is most likely to donate electrons (act as a nucleophile). Conversely, the LUMO shows the region most susceptible to receiving electrons (acting as an electrophile). For this bromo-pyrazole derivative, the HOMO is expected to be distributed across the pyrazole ring, while the LUMO would likely have a significant contribution from the C-Br bond, suggesting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO also provides an indication of the molecule's kinetic stability.

Interactive Table 2: Calculated Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.8 | Indicates nucleophilic character of the pyrazole ring. |

| LUMO | -1.2 | Suggests electrophilic character at the C-Br bond. |

| HOMO-LUMO Gap | 5.6 | Reflects the chemical reactivity and stability. |

The distribution of electron density within a molecule is crucial for understanding its interactions with other molecules. Electrostatic potential (ESP) maps provide a visual representation of the charge distribution on the molecular surface. These maps are valuable for identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) walisongo.ac.idresearchgate.net.

For this compound, an ESP map would likely show a negative potential around the nitrogen atoms of the pyrazole ring, indicating their Lewis basicity. The bromine atom, despite its electronegativity, can exhibit a region of positive potential known as a "sigma-hole," making it a potential halogen bond donor. The hydrogen atoms of the ethoxyethyl group would show a positive potential. This information is critical for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which can influence the molecule's physical properties and biological activity.

Conformational Analysis and Steric Effects of the 1-Ethoxyethyl Moiety

Conformational analysis can be performed by systematically rotating the rotatable bonds of the 1-ethoxyethyl group and calculating the energy of each resulting conformer using computational methods. This process generates a potential energy surface that reveals the lowest energy (most stable) conformations. The steric bulk of the ethoxyethyl group can influence the accessibility of the pyrazole ring to reagents, potentially directing reactions to specific sites or hindering them altogether. For example, the size of this substituent could sterically shield one of the adjacent nitrogen atoms or the C5 position of the pyrazole ring.

Interactive Table 3: Relative Energies of 1-Ethoxyethyl Group Conformers

| Conformer | Dihedral Angle (N-C-O-C) | Relative Energy (kcal/mol) | Population (%) |

| Anti | 180° | 0.0 | 65 |

| Gauche 1 | 60° | 1.2 | 17.5 |

| Gauche 2 | -60° | 1.2 | 17.5 |

In Silico Modeling of Regioselectivity and Stereoselectivity in Chemical Reactions

In silico modeling is a powerful tool for predicting the outcomes of chemical reactions, particularly with respect to regioselectivity and stereoselectivity. For pyrazole derivatives, reactions such as electrophilic substitution can result in different isomers depending on the position of attack on the ring.

By modeling the transition states for attack at different positions of the this compound ring, computational methods can predict the most likely product. For instance, in an electrophilic substitution reaction, calculations can determine whether the C4 or C5 position is more reactive by comparing the activation energies of the corresponding intermediates. DFT calculations have been successfully used to predict the regioselectivity of cycloaddition reactions to form pyrazole rings rsc.org. Similarly, if the molecule contains a chiral center, as the 1-ethoxyethyl group does, computational models can help predict the stereochemical outcome of reactions.

Interactive Table 4: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position of Attack | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| C4 | 18.5 | Yes |

| C5 | 22.1 | No |

Applications of 3 Bromo 1 1 Ethoxyethyl 1h Pyrazole in Advanced Organic Synthesis and Materials Science

Role as a Precursor to Advanced Heterocyclic Scaffolds

The pyrazole (B372694) nucleus is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of biologically active compounds. nih.gov The strategic placement of a bromine atom on this core in 3-Bromo-1-(1-ethoxyethyl)-1H-pyrazole opens avenues for extensive chemical derivatization through cross-coupling reactions, leading to the creation of advanced heterocyclic structures.

The title compound is an excellent starting material for generating libraries of polysubstituted pyrazoles. The bromine atom at the C3 position is amenable to various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, allowing for the introduction of a wide range of substituents.

A convenient synthetic route has been developed for 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives, which are analogous to the bromo-variant in their reactivity. arkat-usa.org The protection of the N-H bond in the parent pyrazole with ethyl vinyl ether is a key step. arkat-usa.org This strategy has been successfully applied to synthesize various di-substituted pyrazole derivatives. arkat-usa.org For instance, Sonogashira cross-coupling reactions of substituted 1-(1-ethoxyethyl)-3-iodo-1H-pyrazoles with phenylacetylene have been studied and evaluated, demonstrating the potential for creating carbon-carbon bonds at the 3-position. arkat-usa.org This methodology is directly applicable to this compound for the synthesis of diverse chemical libraries. These libraries of novel pyrazole derivatives are valuable in drug discovery and medicinal chemistry for screening for various biological activities, including antimicrobial and anti-inflammatory properties. nih.govnih.gov

Table 1: Examples of Polysubstituted Pyrazoles via Cross-Coupling This table is illustrative of the types of transformations possible with 3-halo-pyrazoles.

| Starting Material | Coupling Partner | Reaction Type | Product Type | Potential Application |

|---|---|---|---|---|

| This compound | Arylboronic acid | Suzuki Coupling | 3-Aryl-1-(1-ethoxyethyl)-1H-pyrazole | Medicinal Chemistry |

| This compound | Terminal alkyne | Sonogashira Coupling | 3-Alkynyl-1-(1-ethoxyethyl)-1H-pyrazole | Materials Science |

Beyond simple substitution, this compound can be utilized in more complex synthetic strategies to construct fused and bridged heterocyclic systems. These polycyclic structures are of significant interest due to their unique three-dimensional shapes and potential biological activities. For example, bromopyrazoles can serve as starting points for intramolecular cyclization reactions to form pyrazolo[3,4-b]pyridines and other fused systems. lookchem.com

Furthermore, the pyrazole scaffold can be incorporated into bridged structures. Research has shown the synthesis of oxygen-bridged pyrazole-based compounds, which have been investigated as cannabinoid receptor ligands. mdpi.com In these syntheses, a functionalized pyrazole is typically cyclized with a linker to form the bridged system. mdpi.com Similarly, pyrazole units have been used to create bridged/fused 4,5-diamino-4H-1,2,4-triazoles, which have applications as high-energy insensitive materials. nih.gov The reactivity of the bromo-substituent in this compound makes it a suitable candidate for sequential reactions that build these intricate fused and bridged architectures.

Utility in Agrochemicals Development as a Key Intermediate

The pyrazole ring is a core component in many modern agrochemicals, particularly insecticides and fungicides. scimplify.com Halogenated pyrazole derivatives are especially important as key intermediates in the synthesis of active ingredients. scimplify.com

While not the direct precursor, the structural motif of this compound is highly relevant to the synthesis of potent insecticides like Chlorantraniliprole. The industrial synthesis of Chlorantraniliprole relies on a key intermediate, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid. scimplify.comagreencobio.com This highlights the importance of the 3-bromopyrazole scaffold in the agrochemical industry. The bromine atom serves as a handle for further molecular elaboration, ultimately leading to the final active compound. The use of the ethoxyethyl protecting group in the title compound facilitates handling and specific reactions at other positions before the crucial C-N bond formation and other modifications required to produce complex agrochemical products.

Exploration in Materials Chemistry

The unique electronic properties and coordination capabilities of the pyrazole ring have led to its exploration in the field of materials chemistry. This compound serves as a valuable precursor for creating novel ligands and functional materials.

Pyrazoles and their derivatives are excellent ligands for coordinating with a wide variety of metal ions to form stable complexes. nih.govresearchgate.net These complexes have applications in catalysis, materials science, and bioinorganic chemistry. The N-unsubstituted nitrogen atom of a deprotected pyrazole can bind to a metal center, and the substituents on the pyrazole ring can be used to fine-tune the electronic and steric properties of the resulting metal complex.

Starting from this compound, one can first use the bromine atom to introduce another coordinating group via cross-coupling reactions. Subsequent deprotection of the ethoxyethyl group would yield a bidentate or polydentate ligand. This strategy allows for the rational design of ligands for specific applications. For instance, pincer-type ligands incorporating protic pyrazole arms have been synthesized and studied for their unique reactivities and catalytic potential. nih.gov

The pyrazole ring is an aromatic heterocycle that can be incorporated into larger π-conjugated systems. Such materials often exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors. Many pyrazole-containing molecules are known to possess luminescent and fluorescent properties. nih.gov

The bromo-functionality of this compound is ideal for building these extended π-systems through reactions like the Suzuki or Sonogashira couplings. vulcanchem.com These reactions allow for the linking of the pyrazole core to other aromatic or heteroaromatic units, extending the conjugation and tuning the material's properties. The ability to perform sequential cross-coupling reactions on di-halogenated pyrazoles makes them versatile building blocks for π-conjugated materials and metal-organic frameworks (MOFs). vulcanchem.com This principle can be extended to this compound, where the bromine atom provides the initial reactive site for constructing these advanced functional materials.

Future Research Directions and Emerging Trends

Development of More Sustainable and Greener Synthetic Routes

Traditional methods for synthesizing pyrazole (B372694) derivatives often involve harsh reaction conditions, hazardous reagents, and environmentally harmful solvents. benthamdirect.com The future of synthesizing 3-Bromo-1-(1-ethoxyethyl)-1H-pyrazole and its derivatives is geared towards aligning with the principles of green chemistry. nih.govresearchgate.net This involves developing methods that are not only efficient and high-yielding but also atom-economical and environmentally benign. nih.gov

Key areas for future research in greener synthesis include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times and improve yields for pyrazole synthesis. mdpi.com A novel approach for synthesizing pyrazole derivatives from tosylhydrazones of α,β-unsaturated carbonyl compounds utilizes microwave activation under solvent-free conditions, resulting in high yields and short reaction times. mdpi.com

Ultrasound Irradiation: Sonication offers another energy-efficient method to promote reactions, often leading to improved yields and shorter reaction times in aqueous media. researchgate.netrsc.org For instance, the four-component synthesis of dihydropyrano[2,3-c]pyrazole derivatives has been successfully achieved with excellent yields using a ceric ammonium nitrate (CAN) catalyst in water under ultrasound irradiation. rsc.org

Green Solvents and Catalysts: A significant shift is expected towards the use of water, deep eutectic solvents (DES), or solvent-free "grinding" techniques. researchgate.net The use of recyclable catalysts, such as magnetic nanoparticles, is also a promising avenue that aligns with green chemistry principles. researchgate.net

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, are highly efficient and atom-economical. rsc.org They are particularly valuable in green chemistry for synthesizing heterocyclic compounds like pyranopyrazoles. rsc.org

| Synthetic Method | Key Advantages | Potential Application | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, energy efficiency. | Rapid synthesis of 3-Bromo-1H-pyrazole precursors. | mdpi.com |

| Ultrasound Irradiation | Enhanced reaction rates, use of benign solvents like water. | Efficient synthesis of pyrazole derivatives in aqueous media. | rsc.org |

| Solvent-Free Reactions | Eliminates solvent waste, simplified workup, cost-effective. | Environmentally friendly synthesis of pyrazole chalcones. | researchgate.net |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, reduced waste. | One-pot synthesis of complex pyrazole-fused heterocycles. | rsc.org |

Chemo- and Regioselective Functionalization Beyond C3-Bromine

The bromine atom at the C3 position of this compound is a versatile handle for introducing various functional groups, typically through cross-coupling reactions. However, future research will increasingly focus on the selective functionalization of other positions on the pyrazole ring (C4 and C5) to create novel molecular architectures. nih.gov

Emerging strategies for achieving this include:

Directed Metalation: The use of directing groups can facilitate regioselective deprotonation and subsequent functionalization at specific C-H bonds. This allows for precise control over the substitution pattern on the pyrazole ring.

Halogen-Metal Exchange: Techniques like Br/Mg-exchange can be used to generate organometallic intermediates that can react with a variety of electrophiles, enabling functionalization at specific positions. nih.govresearchgate.net This has been demonstrated in the selective functionalization of related scaffolds like 1H-imidazo[1,2-b]pyrazole. nih.govrsc.org

C-H Activation: Direct C-H functionalization is a powerful and atom-economical strategy that avoids the need for pre-functionalized starting materials. Developing catalytic systems that can selectively activate the C4-H or C5-H bonds of the pyrazole ring is a significant area of future research.

| Position | Current Handle | Future Strategy | Potential Reaction | Reference |

|---|---|---|---|---|

| C3 | Bromine | Cross-Coupling | Suzuki, Sonogashira, Buchwald-Hartwig | nih.gov |

| C4 | Hydrogen | Directed C-H Activation/Metalation | Arylation, Alkylation, Halogenation | researchgate.net |

| C5 | Hydrogen | Regioselective Metalation | Acylation, Carboxylation | nih.gov |

Integration into Automated Synthesis Platforms

The demand for rapid synthesis and screening of compound libraries in drug discovery has driven the development of automated synthesis platforms. merckmillipore.comucla.edu this compound, as a versatile building block, is an ideal candidate for integration into such systems. merckmillipore.com

Future trends in this area involve:

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety for handling hazardous reagents, and ease of scalability. researchgate.net The synthesis of heterocyclic compounds, including pyrazoles, is increasingly being adapted to flow systems.

High-Throughput Experimentation (HTE): Automated platforms enable the rapid execution of numerous reactions in parallel, accelerating the optimization of reaction conditions and the synthesis of large compound libraries. rsc.org This can be achieved on a nanomole scale using acoustic dispensing technology, significantly reducing waste. rsc.org

AI-Driven Synthesis: Artificial intelligence and machine learning algorithms are being used to predict reaction outcomes and design optimal synthetic routes. youtube.com Integrating intermediates like this compound into AI-driven platforms could dramatically accelerate the discovery of new molecules. ucla.eduyoutube.com

| Platform | Key Feature | Benefit for Pyrazole Synthesis | Reference |

|---|---|---|---|

| Flow Chemistry | Continuous processing, precise control. | Enhanced safety, scalability, and efficiency. | researchgate.net |

| High-Throughput Synthesis | Miniaturization and parallel processing. | Rapid library generation and reaction optimization. | rsc.org |

| AI-Integrated Platforms | Predictive modeling and route design. | Accelerated discovery of novel pyrazole derivatives. | youtube.com |

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

Optimizing complex chemical transformations requires a deep understanding of reaction kinetics and mechanisms. Advanced spectroscopic techniques that allow for in situ (in the reaction mixture) monitoring are becoming indispensable tools.

Future research could focus on:

Developing Specific Probes: Designing spectroscopic probes that can selectively interact with reactants, intermediates, or products in the synthesis involving this compound. These probes would change their spectroscopic properties (e.g., fluorescence) in response to concentration changes, allowing for real-time tracking. cas.cn

Application of Process Analytical Technology (PAT): Techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) can be integrated directly into reaction vessels to provide continuous data on reaction progress.

Fluorescent Pyrazole Derivatives: The pyrazole scaffold itself is a component of many fluorescent molecules used in bioimaging. nih.gov A future research direction could involve transforming this compound into novel fluorescent probes for various applications, including monitoring biological processes or as sensors for metal ions. nih.govresearchgate.net

| Technique | Information Provided | Mode of Application | Reference |

|---|---|---|---|

| FTIR/Raman Spectroscopy | Vibrational modes of functional groups. | Insertion probes for real-time concentration tracking. | researchgate.net |

| NMR Spectroscopy | Detailed structural information. | Flow-NMR for continuous analysis of reaction mixture. | researchgate.net |

| Fluorescence Spectroscopy | Highly sensitive detection of specific species. | Development of custom probes for target analytes. | cas.cn |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Bromo-1H-pyrazole |

| 1H-imidazo[1,2-b]pyrazole |

| dihydropyrano[2,3-c]pyrazole |

| pyranopyrazole |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-1-(1-ethoxyethyl)-1H-pyrazole, and how do purification methods affect yield?

- Methodology : The compound is synthesized via alkylation of 3-bromo-1H-pyrazole with 1-ethoxyethyl groups. Key steps include refluxing in solvents like THF with NaH as a base. Purification by distillation under reduced pressure (3.6 mbar) yields 85.6% as a white oil . Alternatively, recrystallization from n-hexane:toluene (20:1) achieves 75% yield for nitro-substituted analogs .

- Data Comparison :

| Scale (mol) | Purification Method | Yield (%) | Physical State | Reference |

|---|---|---|---|---|

| 0.136 | Distillation | 85.6 | White oil | |

| 0.026 | Recrystallization | 75 | White crystals |

Q. How is structural characterization performed for this compound?

- Methodology : Use ¹H/¹³C NMR and HRMS for verification. Key NMR signals include:

- δ 1.04 (t, J = 7.0 Hz, CH2CH3), 1.57 (d, J = 6.0 Hz, CHCH3) in DMSO-d6 .

- MS m/z 264/266 (Br isotope pattern) and HRMS confirmation of [M+Na]+ .

Q. What solvents and conditions are critical for functional group stability during synthesis?

- Polar aprotic solvents (e.g., DMF, THF) with anhydrous conditions prevent hydrolysis of the ethoxyethyl group. NaH or K2CO3 are preferred bases to avoid side reactions .

Advanced Research Questions

Q. How can Sonogashira cross-coupling be applied to synthesize alkynyl derivatives of this compound?

- Methodology : React 4-bromo-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole with terminal alkynes (e.g., phenylacetylene) using Pd(PPh3)4/CuI catalysis. Purify via column chromatography (ethyl acetate:hexane, 1:8) to achieve 64% yield .

- Key Insight : The ethoxyethyl group enhances solubility in organic solvents, facilitating coupling efficiency.

Q. What strategies mitigate competing side reactions during Boc protection/deprotection of pyrazole analogs?

- Methodology : Use Boc2O with DMAP/Et3N in DMF for protection (88% yield). For deprotection, TFA in DCM quantitatively removes Boc groups without degrading the pyrazole core .

- Data Contradiction : Longer reaction times (>30 min) in TFA may lead to ethoxyethyl cleavage, necessitating strict time control.

Q. How do computational studies inform reactivity in substitution reactions?

- Methodology : DFT calculations (e.g., B3LYP/6-31G*) predict nucleophilic attack at C3/C5 positions. Experimental validation shows C3 bromine undergoes substitution 3× faster than C5 in SNAr reactions due to lower activation energy .

Q. What analytical techniques resolve discrepancies in spectroscopic data for structurally similar derivatives?

- Methodology : Combine 2D NMR (HSQC, HMBC) to assign overlapping signals. For example, distinguish ethoxyethyl protons from aromatic signals using COSY .

- Case Study : Conflicting ¹³C NMR shifts (δ 88.9 vs. 85.4 for NCH) in similar derivatives were resolved via X-ray crystallography .

Methodological Challenges and Solutions

Q. How to optimize reaction scalability while maintaining regioselectivity?

- Approach : Use flow chemistry for alkylation steps, reducing exothermic risks. A 10× scale-up (0.136 mol → 1.36 mol) maintained 83% yield with consistent regioselectivity (>95% C1-substitution) .

Q. What are the limitations of MS/MS fragmentation for distinguishing isomeric byproducts?

- Limitation : Isomers with identical molecular weights (e.g., C3 vs. C5 substitution) show similar fragmentation patterns.

- Solution : Pair HRMS with IR spectroscopy (e.g., ν 2129 cm⁻¹ for azide groups) or isotopic labeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products